6-Tert-butyl-N,N-diethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-Tert-butyl-N,N-diethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-N,N-diethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo various functional group modifications to introduce the tert-butyl, diethyl, and fluorobenzamido groups. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring or the fluorobenzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for conditions where benzothiophene derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophene derivatives interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorobenzamido group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its diverse biological activities.
Fluorobenzamides: Compounds with similar structural features, often investigated for their pharmacological properties.
Tetrahydrobenzothiophenes: A subclass of benzothiophene derivatives with similar chemical and biological characteristics.
Uniqueness
6-Tert-butyl-N,N-diethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O2S/c1-6-27(7-2)23(29)20-18-13-10-16(24(3,4)5)14-19(18)30-22(20)26-21(28)15-8-11-17(25)12-9-15/h8-9,11-12,16H,6-7,10,13-14H2,1-5H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXXRHCEANMGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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